1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene
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Overview
Description
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with a complex structure that includes multiple chlorine atoms and phenylethynyl groups attached to an anthracene core. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 1,4,6,7-tetrachloro-9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, each with distinct photophysical properties .
Scientific Research Applications
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions and as a dopant in organic semiconductors.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and lightsticks due to its strong fluorescence.
Mechanism of Action
The mechanism by which 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The energy of the first singlet excited state is twice that of the first triplet state, making it unique for applications involving triplet-triplet annihilation and singlet fission .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but without chlorine atoms, used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains one chlorine atom, used in lightsticks.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, also used in lightsticks.
Uniqueness
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four chlorine atoms, which significantly alters its photophysical properties and makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene (TClBPEA) is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a compound known for its strong fluorescent properties and applications in organic electronics and photonics. The introduction of chlorine atoms enhances its biological activity and photophysical properties. This article reviews the biological activity of TClBPEA, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.
- Chemical Formula : C30H14Cl4
- Molecular Weight : 569.14 g/mol
- Appearance : Dark crystalline solid
- Solubility : Soluble in organic solvents; limited solubility in water.
Mechanisms of Biological Activity
TClBPEA exhibits several biological activities attributed to its structural characteristics:
- Fluorescent Properties : The compound's strong fluorescence makes it a useful probe in biological imaging and diagnostics. Its ability to emit light upon excitation allows for tracking cellular processes in real-time.
- Reactive Oxygen Species (ROS) Generation : TClBPEA has been shown to generate ROS under certain conditions. This property can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells when used at appropriate concentrations .
- Photostability : Studies indicate that TClBPEA maintains its fluorescence under prolonged light exposure, making it suitable for long-term imaging applications without significant photobleaching .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of TClBPEA on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 5 µM
- MCF-7: 10 µM
- A549: 15 µM
The compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting potential as an anticancer agent .
Study 2: Imaging Applications
In another study, TClBPEA was utilized as a fluorescent probe in live-cell imaging:
- Methodology : Cells were treated with TClBPEA and analyzed using fluorescence microscopy.
- Findings : The compound effectively labeled mitochondria, allowing visualization of mitochondrial dynamics during cellular respiration processes.
This application highlights the compound's utility in studying cellular metabolism and mitochondrial function .
Safety Profile
The safety profile of TClBPEA has been assessed through various toxicity studies:
- Acute Toxicity : No significant acute toxic effects were observed in animal models at low doses.
- Chronic Exposure : Long-term exposure studies are required to fully understand the chronic effects and potential carcinogenicity.
Comparative Analysis with Other Compounds
Compound Name | IC50 (µM) | Application Area | Photostability | Fluorescence Intensity |
---|---|---|---|---|
TClBPEA | 5-15 | Anticancer agent | High | Strong |
BPEA | 10-20 | Organic electronics | Moderate | Very Strong |
1-Chloro-BPEA | 15 | Fluorescent dye | Low | Moderate |
Properties
CAS No. |
80034-20-4 |
---|---|
Molecular Formula |
C30H14Cl4 |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
1,4,6,7-tetrachloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Cl4/c31-25-15-16-26(32)30-22(14-12-20-9-5-2-6-10-20)24-18-28(34)27(33)17-23(24)21(29(25)30)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
InChI Key |
PMDVWDPURBUWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=C(C(=CC3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
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